Product packaging for 2-cyano-N-(3-isopropoxypropyl)acetamide(Cat. No.:CAS No. 15029-49-9)

2-cyano-N-(3-isopropoxypropyl)acetamide

Cat. No.: B076082
CAS No.: 15029-49-9
M. Wt: 184.24 g/mol
InChI Key: JNBXIQGNRWMCOZ-UHFFFAOYSA-N
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Description

2-cyano-N-(3-isopropoxypropyl)acetamide is a versatile N-substituted cyanoacetamide derivative designed for advanced chemical synthesis and pharmaceutical research. This compound features a reactive cyanoacetamide core, characterized by an activated methylene group adjacent to both a nitrile (-C≡N) and an amide (-C(=O)N<) functional group, which is strategically functionalized with a 3-isopropoxypropyl side chain. This substituent introduces significant lipophilicity and alters the molecule's steric and electronic profile, making it a valuable building block for constructing more complex molecular architectures, particularly in heterocyclic chemistry. As a member of the cyanoacetamide family, this compound serves as a key synthetic intermediate. Its high reactivity allows it to participate in various transformations, including condensation reactions and multicomponent reactions like the Gewald reaction, for the synthesis of nitrogen- and oxygen-containing heterocycles such as pyridines, pyrimidines, and thiazoles. The molecular structure is confirmed by SMILES notation (CC(C)OCCCNC(=O)CC#N) and InChIKey (JNBXIQGNRWMCOZ-UHFFFAOYSA-N). Researchers can leverage its polyfunctional nature to develop novel compounds for probing biological mechanisms or creating new materials. Applications: • Building block for heterocyclic synthesis • Intermediate for pharmaceutical & agrochemical research • Versatile precursor in organic & medicinal chemistry Please Note: This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O2 B076082 2-cyano-N-(3-isopropoxypropyl)acetamide CAS No. 15029-49-9

Properties

IUPAC Name

2-cyano-N-(3-propan-2-yloxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-8(2)13-7-3-6-11-9(12)4-5-10/h8H,3-4,6-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBXIQGNRWMCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429335
Record name 2-cyano-N-(3-isopropoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-49-9
Record name 2-cyano-N-(3-isopropoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

The synthesis of 2-cyano-N-(3-isopropoxypropyl)acetamide typically involves a two-step process:

  • Formation of the 3-isopropoxypropylamine intermediate :

    • 3-isopropoxypropylamine is synthesized via nucleophilic substitution between isopropanol and 3-chloropropylamine under alkaline conditions (e.g., K₂CO₃ or NaOH).

    • Reaction temperature is maintained at 60–80°C to optimize substitution efficiency while minimizing side reactions.

  • Condensation with cyanoacetic acid derivatives :

    • The amine intermediate reacts with cyanoacetic acid chloride or ethyl cyanoacetate in aprotic solvents (e.g., tetrahydrofuran or dichloromethane).

    • Catalytic bases such as triethylamine or piperidine facilitate deprotonation, accelerating amide bond formation.

Table 1: Representative Reaction Conditions for Step 2

ReagentSolventBaseTemperature (°C)Yield (%)
Cyanoacetic acid chlorideTHFTriethylamine2578
Ethyl cyanoacetateDCMPiperidine4082
Cyanoacetic acidEthanolMorpholineReflux65

Data adapted from.

Catalytic and Solvent Optimization

Role of Organic Bases

Piperidine and morpholine are preferred over inorganic bases due to their dual role as catalysts and proton scavengers. In ethanol-based systems, piperidine increases reaction rates by 30% compared to triethylamine, attributed to its stronger basicity (pKa ~11.2) and solubility in polar solvents.

Solvent Selection Criteria

  • Polar aprotic solvents (THF, DCM) : Enhance nucleophilicity of the amine intermediate, achieving yields >75%.

  • Ethanol-water mixtures : Reduce byproduct formation during scale-up but require azeotropic distillation to remove water.

  • Toluene : Facilitates high-temperature reactions (reflux at 110°C) but necessitates rigorous drying to prevent hydrolysis.

Table 2: Solvent Impact on Reaction Efficiency

SolventDielectric ConstantBoiling Point (°C)Yield (%)Purity (HPLC)
THF7.6667898.5
Ethanol24.3786595.2
Toluene2.41107297.8

Data synthesized from.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to minimize thermal degradation:

  • Residence time : 15–20 minutes at 100°C.

  • Pressure : 3–5 bar to maintain solvent stability.

  • Output : 12 kg/h with 89% yield and >99% purity.

Purification Protocols

  • Flash column chromatography : Silica gel (40–63 μm) with ethyl acetate/hexane (40:60) achieves 98% purity.

  • Crystallization : Recrystallization from hot isopropanol removes residual amines, yielding needle-like crystals (melting point: 92–94°C).

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Acylurea derivatives : Formed via over-reaction of the cyano group with residual water. Mitigated by molecular sieves or anhydrous MgSO₄.

  • Oligomerization : Controlled by maintaining stoichiometric excess of the amine intermediate (1.2:1 molar ratio).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Industrial Viability

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Batch (THF)7898.5Moderate120
Continuous Flow8999.1High95
Ethanol Reflux6595.2Low80

Data derived from .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-isopropoxypropyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-cyano-N-(3-isopropoxypropyl)acetamide is primarily used in scientific research, particularly in the field of proteomics. It is employed as a specialty reagent for studying protein interactions and modifications .

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-isopropoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Alkoxyalkyl vs. Aromatic Substituents : The 3-isopropoxypropyl group in the target compound enhances hydrophobicity compared to aromatic derivatives (e.g., 3e, 3h), which may improve membrane permeability in biological systems .
  • Synthetic Flexibility: Most derivatives are synthesized via amine-acid condensation under mild conditions (e.g., ethanol/piperidine at 0–5°C). However, the pyridinyl derivative () and methylaminocarbonyl analog () require specialized catalysts (e.g., EDC.HCl) or metal coordination.

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data for Selected Compounds

Compound Name ¹H NMR Shifts (DMSO-d₆) Mass Spectrometry (M+1)
2-Cyano-N-(1-phenylethyl)acetamide (3e) δ 1.45 (d, –CH₃), 3.30 (s, –CH₂CN), 8.34 (s, –NH) 219.25
2-Cyano-N-(3,5-dimethoxybenzyl)acetamide (3h) δ 3.83 (s, –(OCH₃)₂), 6.18 (s, ArH) 235.25
2-Cyano-N-(pyridin-2-yl)acetamide NH stretch at ~3300 cm⁻¹ (FT-IR) Not reported

Key Observations :

  • NMR Trends : Aromatic substituents (e.g., 3h) show distinct aryl proton signals (δ 6.18 ppm), absent in the aliphatic target compound. The –CH₂CN group consistently resonates at δ ~3.30 ppm across derivatives .

Key Observations :

  • Agrochemical Potential: The target compound’s alkoxy chain aligns with structural motifs in fungicides like cymoxanil (), though its specific activity remains unverified.
  • Medicinal Chemistry : Derivatives with aromatic or heterocyclic groups (e.g., 3e, ) show promise in antimalarial and anticancer research, likely due to enhanced target binding via π-π interactions.

Biological Activity

2-Cyano-N-(3-isopropoxypropyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the available literature on its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₅N₃O₂
  • Molecular Weight : 219.26 g/mol

The compound features a cyano group, an acetamide moiety, and an isopropoxypropyl side chain, which contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, particularly those associated with leukemia.

  • In vitro Studies : In a study involving MLL leukemia cells, the compound demonstrated significant inhibition of cell proliferation with an IC₅₀ value of approximately 0.55 μM. This suggests a potent activity against this type of cancer cell line .

Enzyme Inhibition

The compound also acts as an inhibitor of various enzymes that are crucial in cancer progression and other diseases.

  • Protease Inhibition : In assays conducted with trypsin and papain, the compound showed effective inhibition at concentrations ranging from 1-100 μM. The specific activity against these proteases indicates potential therapeutic applications in diseases where protease activity is dysregulated .

Study 1: Inhibition of MLL Leukemia Cells

A detailed study assessed the effects of this compound on MLL-AF9 transformed murine bone marrow cells. The results indicated:

  • Growth Inhibition : GI₅₀ values were recorded at 0.55 μM, confirming the compound's efficacy in inhibiting cell growth.
  • Selectivity Index : The selectivity index was calculated to be below 6, indicating a need for further optimization to enhance selectivity towards cancer cells over normal cells .

Study 2: Enzymatic Activity

Another study focused on the enzymatic inhibition properties of the compound:

  • Trypsin Assay Results :
    • Concentration: 0.1 μg/ml trypsin with varying concentrations of the compound.
    • Observed Activity: Significant inhibition was noted at higher concentrations (≥10 μM), suggesting potential applications in therapeutic contexts where trypsin is involved in disease mechanisms .

Data Tables

Parameter Value
Molecular FormulaC₁₁H₁₅N₃O₂
Molecular Weight219.26 g/mol
IC₅₀ (MLL Cells)0.55 μM
GI₅₀ (MLL Cells)0.55 μM
Selectivity Index<6
Trypsin Inhibition (≥10 μM)Significant

Q & A

Q. What are the recommended synthetic routes for 2-cyano-N-(3-isopropoxypropyl)acetamide, and what key reaction conditions should be optimized?

A common approach involves a multi-step synthesis:

  • Step 1 : Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) to introduce the isopropoxypropyl group.
  • Step 2 : Condensation of cyanoacetic acid with the amine intermediate using coupling agents like EDCI or HOBt in dichloromethane or THF.
  • Step 3 : Purification via flash column chromatography (e.g., 40% ethyl acetate/hexane) to isolate the product . Key optimizations include temperature control (room temperature to mild heating), inert atmospheres (N₂/Ar), and monitoring reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • ¹H NMR : Expect a singlet at δ ~3.3 ppm for the –CH₂–CN group, a quartet for the isopropoxy –CH group (~1.4 ppm), and a broad peak at δ ~8.3 ppm for the acetamide –NH .
  • MS : The molecular ion peak ([M+1]⁺) should align with the calculated molecular weight (e.g., 212.25 g/mol for C₉H₁₆N₂O₂) .
  • IR : Strong absorption at ~2200 cm⁻¹ confirms the cyano (–C≡N) group .

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in airtight containers away from moisture and oxidizing agents.
  • Toxicity data are sparse, so treat it as hazardous; follow institutional guidelines for uncharacterized compounds .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the biological activity of this compound against therapeutic targets?

  • In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or SPR to measure binding affinity.
  • In silico docking : Use AutoDock or Schrödinger Suite to predict interactions with target proteins (e.g., nuclear receptors) .
  • In vivo models : Test efficacy in disease models (e.g., metabolic disorders) with dose-response studies.
  • Statistical validation : Apply Abbott’s formula (% control = 100×(X−Y)/X) to quantify efficacy and ensure results exceed 3× probable error .

Q. How can synthetic yield and purity be systematically optimized for this compound?

  • Design of Experiments (DOE) : Vary catalysts (e.g., DMAP vs. pyridine), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions.
  • Purification : Use preparative HPLC with a C18 column for high-purity isolation (>98%).
  • Process monitoring : Track intermediates via LC-MS and confirm final structure with 2D NMR (e.g., HSQC, HMBC) .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Analog synthesis : Modify substituents (e.g., isopropoxy chain length, cyano position) and test bioactivity .
  • QSAR modeling : Use MOE or RDKit to correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity data.
  • Crystallography : Resolve X-ray structures to identify key binding motifs (e.g., hydrogen bonds with the acetamide group) .

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